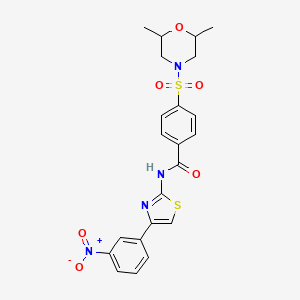

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O6S2/c1-14-11-25(12-15(2)32-14)34(30,31)19-8-6-16(7-9-19)21(27)24-22-23-20(13-33-22)17-4-3-5-18(10-17)26(28)29/h3-10,13-15H,11-12H2,1-2H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIULXXPNIIHCDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

Formation of the Thiazole Ring: This step involves the reaction of a suitable thioamide with a halogenated ketone under acidic conditions to form the thiazole ring.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a benzene derivative is treated with a mixture of concentrated nitric and sulfuric acids.

Attachment of the Morpholino Group: The morpholino group is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with a halogenated precursor.

Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chloride in the presence of a base.

Final Coupling: The final step involves coupling the thiazole derivative with the sulfonylated morpholine derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The sulfonyl and nitrophenyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences

Core Heterocycle :

- The target compound employs a thiazole ring, whereas ’s compounds [10–15] use a 1,2,4-triazole-thione scaffold. Thiazoles generally exhibit higher metabolic stability compared to triazoles due to reduced susceptibility to oxidation .

In contrast, ’s compounds use simpler 4-X-phenylsulfonyl groups (X = H, Cl, Br), which prioritize electronic modulation over steric effects . Compound 11a () uses a tosyl group, which lacks the morpholino ring’s basic nitrogen, reducing its capacity for hydrogen bonding compared to the target compound .

Tautomerism :

- Compounds [7–9] () exist in thione-thiol tautomeric equilibrium, which can complicate pharmacokinetic profiles. The target compound’s thiazole core lacks such tautomerism, offering greater structural predictability .

Functional and Pharmacological Implications

- Solubility: The morpholino group in the target compound likely improves aqueous solubility compared to ’s lipophilic 2,4-difluorophenyl derivatives .

- Electron Effects: The 3-nitrophenyl group (target) vs.

- Bioactivity : While direct data is unavailable, ’s triazole-thiones show moderate antimicrobial activity, suggesting the target’s thiazole-sulfonamide hybrid could exhibit broader efficacy .

Biological Activity

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. The structure incorporates a morpholino group, a thiazole moiety, and a nitrophenyl substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

Molecular Characteristics

- Molecular Formula : C18H24N4O4S

- Molecular Weight : 396.53 g/mol

- CAS Number : 866050-23-9

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial , anti-inflammatory , and analgesic properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth effectively. A study reported that derivatives containing sulfonamide groups demonstrated potent activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro studies have shown that related compounds reduce the production of pro-inflammatory cytokines.

Analgesic Effects

Analgesic activity has been noted in similar compounds through mechanisms involving opioid receptors and modulation of pain pathways. The incorporation of morpholino groups is believed to enhance the lipophilicity of the drug, facilitating better penetration across biological membranes .

Case Studies

-

Study on Thiazole Derivatives

- A study published in the Russian Journal of General Chemistry examined a series of thiazole-based compounds for their analgesic and anti-inflammatory effects. The results indicated that modifications similar to those found in this compound significantly enhanced biological activity compared to unmodified structures .

-

Synthesis and Evaluation

- Another research effort focused on synthesizing various sulfonamide derivatives and evaluating their antimicrobial properties. The findings suggested that structural variations influenced the efficacy against specific pathogens, highlighting the importance of functional groups in determining biological activity .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The sulfonamide group may inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

- Cytokine Modulation : By inhibiting COX enzymes, the compound may reduce the synthesis of prostaglandins involved in inflammation.

Data Table: Biological Activity Summary

Q & A

Q. What are the optimized synthetic routes for preparing 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the thiazole-2-amine intermediate by coupling 3-nitrophenyl precursors with thiourea derivatives under reflux conditions.

- Step 2: Sulfonylation of the benzamide core using 2,6-dimethylmorpholino sulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Step 3: Final coupling via amide bond formation between the sulfonylated benzamide and the thiazole-2-amine intermediate.

Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and purification via column chromatography .

Q. How is the compound structurally characterized post-synthesis?

Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and purity.

- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.

- X-ray Crystallography: Resolve stereochemistry and confirm sulfonyl-thiazole spatial arrangement .

- FT-IR: Identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

Q. What preliminary biological assays are recommended for evaluating this compound?

- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, leveraging the morpholino sulfonyl group’s affinity for ATP-binding pockets .

- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to assess therapeutic index .

Q. Which functional groups are critical for its biological activity?

- Morpholino Sulfonyl Group: Enhances solubility and mediates hydrogen bonding with enzymatic targets .

- 3-Nitrophenyl-Thiazole: Contributes to π-π stacking and nitro group redox activity, influencing antibacterial and anticancer properties .

- Benzamide Core: Stabilizes interactions via hydrophobic effects .

Q. What are the solubility and formulation challenges for this compound?

- Solubility: Low aqueous solubility due to hydrophobic benzamide and thiazole moieties. Use DMSO for in vitro studies (<1% v/v to avoid cytotoxicity) .

- Formulation Strategies: Nanoemulsions or cyclodextrin complexes to improve bioavailability .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

- Substituent Variation: Synthesize analogs with halogens (F, Cl), methyl, or methoxy groups on the phenyl/thiazole rings to assess potency shifts. For example, replacing the 3-nitrophenyl group with 4-fluorophenyl increases bacterial inhibition .

- Morpholino Modification: Introduce spirocyclic or bulkier amines to evaluate steric effects on target binding .

- Bioisosteric Replacement: Substitute the benzamide with pyridine-3-carboxamide to enhance metabolic stability .

Q. How should contradictory data in enzyme inhibition assays be addressed?

- Methodological Consistency: Ensure uniform assay conditions (pH, temperature, ATP concentration) across replicates .

- Orthogonal Validation: Confirm results using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .

- Crystallographic Analysis: Resolve enzyme-ligand co-crystal structures to identify binding pose discrepancies .

Q. What computational approaches predict target interactions for this compound?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or bacterial dihydrofolate reductase .

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess conformational flexibility .

- QSAR Modeling: Train models on analogs to predict IC₅₀ values for untested targets .

Q. What strategies identify biological targets for this compound?

- Affinity Proteomics: Immobilize the compound on resin for pull-down assays coupled with LC-MS/MS to identify bound proteins .

- CRISPR-Cas9 Screening: Genome-wide knockout libraries to pinpoint sensitized pathways .

- Thermal Shift Assays: Monitor protein denaturation to detect stabilization by ligand binding .

Q. How does this compound compare to structurally similar analogs?

A comparative analysis of key analogs:

| Compound Modification | Biological Activity | Reference |

|---|---|---|

| 3-Nitrophenyl → 4-Fluorophenyl | Enhanced antibacterial activity (MIC: 2 µM) | |

| Morpholino → Piperidine | Reduced kinase inhibition (IC₅₀: >10 µM) | |

| Thiazole → Oxadiazole | Improved solubility but lower potency |

Methodological Notes

- Evidence Synthesis: Cross-referenced synthesis protocols, SAR data, and computational methods from peer-reviewed studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.